molecular formula C14H20N2O2 B13165448 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

Cat. No.: B13165448
M. Wt: 248.32 g/mol
InChI Key: HJMJZDVMWMDIGL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one is a complex organic compound with a unique structure that includes an amino group, a morpholine ring, and a phenyl group

Preparation Methods

The synthesis of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable phenyl ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-thione: The presence of a thione group instead of a ketone group results in different biological activities and applications.

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-amine:

Biological Activity

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one, also known as this compound hydrochloride (CAS Number: 1214808-81-7), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C14H21ClN2O2, with a molecular weight of 284.78 g/mol. The compound features a morpholine ring and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
CAS Number1214808-81-7

Anticancer Activity

Recent studies have explored the cytotoxic effects of related compounds that share structural similarities with this compound. For example, a series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines. These compounds were evaluated using the MTT assay against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. Notably, some derivatives exhibited higher potency than cisplatin, a standard chemotherapy drug, particularly against the MDA-MB-231 cell line .

The mechanism behind the anticancer activity appears to involve the induction of apoptosis in cancer cells. Morphological assessments using Hoechst staining indicated increased sub-G1 populations in treated cells, suggesting that these compounds effectively trigger apoptotic pathways . The presence of the morpholine moiety may enhance cellular uptake and interaction with biological targets.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to this compound have been investigated for neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and provide protection against oxidative stress in neuronal cells.

Antimicrobial Activity

Some derivatives have also shown antimicrobial properties. The ability to inhibit the growth of various bacterial strains suggests that these compounds could serve as potential leads for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Cytotoxicity Study : A study published in PubMed evaluated a series of naphthoquinone-benzamide derivatives that included similar structural motifs to this compound. These derivatives exhibited significant cytotoxicity against multiple cancer cell lines and induced apoptosis through specific signaling pathways .
  • Neuroprotection : Research indicated that certain morpholine derivatives could protect against neuronal damage in models of neurodegeneration. The protective effects were linked to reduced oxidative stress and improved mitochondrial function.
  • Antimicrobial Efficacy : In vitro studies demonstrated that some morpholine-containing compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential application in treating infections .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone

InChI

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,15H2,1-2H3

InChI Key

HJMJZDVMWMDIGL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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